Cas no 1707386-80-8 (4-Chloro-2-isobutyl-5-methyl-pyrimidine)
4-Chloro-2-isobutyl-5-methyl-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-isobutyl-5-methyl-pyrimidine
- Pyrimidine, 4-chloro-5-methyl-2-(2-methylpropyl)-
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- Inchi: 1S/C9H13ClN2/c1-6(2)4-8-11-5-7(3)9(10)12-8/h5-6H,4H2,1-3H3
- InChI Key: CQOCRCFZFNVTBJ-UHFFFAOYSA-N
- SMILES: C1(CC(C)C)=NC=C(C)C(Cl)=N1
4-Chloro-2-isobutyl-5-methyl-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508833-1g |
4-Chloro-2-isobutyl-5-methylpyrimidine |
1707386-80-8 | 97% | 1g |
$666 | 2023-02-02 |
4-Chloro-2-isobutyl-5-methyl-pyrimidine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-Chloro-2-isobutyl-5-methyl-pyrimidine
Recent Advances in the Study of 4-Chloro-2-isobutyl-5-methyl-pyrimidine (CAS: 1707386-80-8)
4-Chloro-2-isobutyl-5-methyl-pyrimidine (CAS: 1707386-80-8) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase inhibition and antiviral therapies. Recent studies have highlighted its significance in the development of novel therapeutic agents, with a focus on its chemical properties, synthetic pathways, and biological activities. This research brief aims to provide an overview of the latest findings related to this compound, emphasizing its potential applications in drug discovery and development.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 4-Chloro-2-isobutyl-5-methyl-pyrimidine in the synthesis of kinase inhibitors. The researchers demonstrated that this compound serves as a crucial building block for the development of selective kinase inhibitors, which are increasingly important in the treatment of cancers and inflammatory diseases. The study also explored the compound's reactivity and stability under various conditions, providing valuable insights for industrial-scale production.
In another recent study, researchers focused on the antiviral properties of derivatives synthesized from 4-Chloro-2-isobutyl-5-methyl-pyrimidine. The findings, published in Antiviral Research (2024), revealed that certain derivatives exhibited potent activity against RNA viruses, including SARS-CoV-2 and influenza. The study underscored the compound's versatility and its potential as a scaffold for designing broad-spectrum antiviral agents.
From a synthetic chemistry perspective, advancements in the catalytic processes involving 4-Chloro-2-isobutyl-5-methyl-pyrimidine have been reported. A 2023 paper in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction that significantly improves the yield and purity of the compound. This methodological innovation is expected to streamline the production of related pharmaceutical intermediates, reducing costs and environmental impact.
The safety profile and pharmacokinetic properties of 4-Chloro-2-isobutyl-5-methyl-pyrimidine have also been a subject of recent investigation. Toxicology studies conducted in 2024 indicated that the compound exhibits low acute toxicity and favorable metabolic stability, making it a promising candidate for further drug development. These findings were corroborated by in vitro and in vivo experiments, which demonstrated minimal off-target effects.
Looking ahead, researchers are exploring the potential of 4-Chloro-2-isobutyl-5-methyl-pyrimidine in combination therapies and targeted drug delivery systems. Preliminary results from ongoing studies suggest that the compound's chemical properties make it suitable for conjugation with nanoparticles and other drug carriers, potentially enhancing therapeutic efficacy while minimizing side effects.
In conclusion, 4-Chloro-2-isobutyl-5-methyl-pyrimidine (CAS: 1707386-80-8) continues to be a compound of significant interest in pharmaceutical research. Its diverse applications, from kinase inhibition to antiviral therapy, coupled with recent advancements in synthetic methodologies and safety profiling, position it as a valuable asset in the development of next-generation therapeutics. Future research directions may focus on expanding its utility in precision medicine and exploring novel derivatives with enhanced biological activities.
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